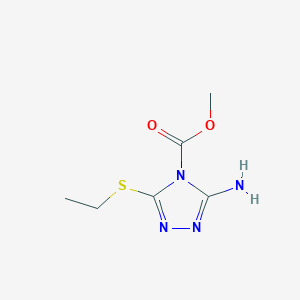
methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of ethylthio-substituted triazoles with methylating agents. One common method is the cyclization of appropriate hydrazides with carbon disulfide, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate
- Methyl 3-amino-5-(phenylthio)-4H-1,2,4-triazole-4-carboxylate
- Methyl 3-amino-5-(butylthio)-4H-1,2,4-triazole-4-carboxylate
Uniqueness
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate is unique due to its specific ethylthio substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and binding affinity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H10N4O2S |
|---|---|
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
methyl 3-amino-5-ethylsulfanyl-1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C6H10N4O2S/c1-3-13-5-9-8-4(7)10(5)6(11)12-2/h3H2,1-2H3,(H2,7,8) |
Clé InChI |
ZNQGDULSVPDLJP-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(N1C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)


![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)



![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)



![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)
